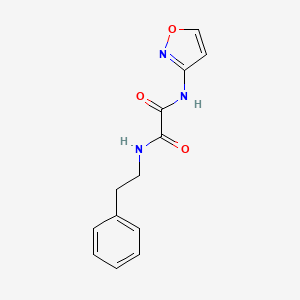N1-(isoxazol-3-yl)-N2-phenethyloxalamide
CAS No.: 899978-30-4
Cat. No.: VC4156469
Molecular Formula: C13H13N3O3
Molecular Weight: 259.265
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 899978-30-4 |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 259.265 |
| IUPAC Name | N'-(1,2-oxazol-3-yl)-N-(2-phenylethyl)oxamide |
| Standard InChI | InChI=1S/C13H13N3O3/c17-12(13(18)15-11-7-9-19-16-11)14-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,14,17)(H,15,16,18) |
| Standard InChI Key | WNALEEANUSHPNA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2 |
Introduction
N1-(isoxazol-3-yl)-N2-phenethyloxalamide is a compound belonging to the family of isoxazole derivatives. Isoxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The compound's CAS number is 899978-30-4, and its molecular weight is 259.26 g/mol .
Synthetic Routes
The synthesis of N1-(isoxazol-3-yl)-N2-phenethyloxalamide typically involves the formation of the isoxazole ring followed by the introduction of the phenethyl and oxalamide groups. Common methods include the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). Metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity.
Chemical Reactions and Analysis
N1-(isoxazol-3-yl)-N2-phenethyloxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups attached to the isoxazole ring, leading to the formation of different derivatives.
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of different derivatives through oxidation of the compound. |
| Reduction | Modification of functional groups attached to the isoxazole ring. |
| Substitution | Introduction of new functional groups at specific positions on the isoxazole ring. |
Biological Activities and Applications
This compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is also investigated for its therapeutic applications, including as a drug candidate for various diseases. Isoxazole derivatives, in general, have shown significant biological activities, including analgesic and anti-inflammatory effects .
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
N1-(isoxazol-3-yl)-N2-phenethyloxalamide is unique due to the presence of both the isoxazole ring and the phenethyl and oxalamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to oxadiazole and thiadiazole derivatives, isoxazole derivatives often exhibit different biological activities and reactivity patterns.
Research Findings and Future Directions
Research on isoxazole derivatives, including N1-(isoxazol-3-yl)-N2-phenethyloxalamide, highlights their potential in medicinal chemistry. Future studies should focus on optimizing synthetic methods, exploring biological activities, and developing therapeutic applications. The compound's potential in drug discovery, particularly for diseases where isoxazole derivatives have shown promise, warrants further investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume